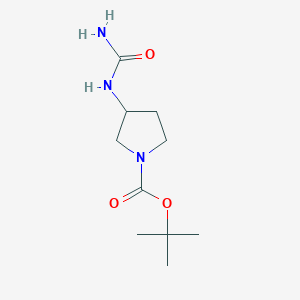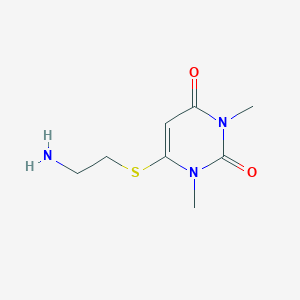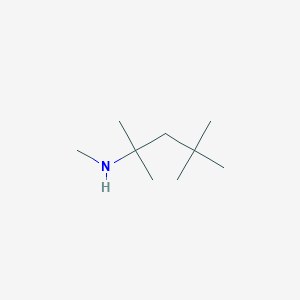
2-(difluoromethyl)-3-iodo-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethyl)-3-iodo-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of difluoromethyl and iodine substituents on the indazole core imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
One common method for the preparation of difluoromethylated compounds is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts . The iodination of the indazole core can be achieved using iodine or iodine-containing reagents under appropriate reaction conditions .
Analyse Des Réactions Chimiques
2-(difluoromethyl)-3-iodo-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The iodine atom can serve as a leaving group in cross-coupling reactions, allowing the formation of carbon-carbon bonds with various coupling partners.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(difluoromethyl)-3-iodo-2H-indazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-3-iodo-2H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to its target .
Comparaison Avec Des Composés Similaires
2-(difluoromethyl)-3-iodo-2H-indazole can be compared to other indazole derivatives with different substituents. Similar compounds include:
2-(trifluoromethyl)-3-iodo-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(difluoromethyl)-3-bromo-2H-indazole:
The uniqueness of this compound lies in the combination of the difluoromethyl and iodine substituents, which impart distinct properties that can be leveraged in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H5F2IN2 |
|---|---|
Poids moléculaire |
294.04 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10)13-7(11)5-3-1-2-4-6(5)12-13/h1-4,8H |
Clé InChI |
DOPDWMPRONJPFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N(N=C2C=C1)C(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)


![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)






